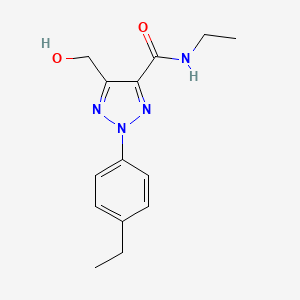![molecular formula C18H27N7O3 B11387708 N-Butyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine CAS No. 891041-00-2](/img/structure/B11387708.png)
N-Butyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a morpholine group, a propoxypyridazine moiety, and a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by morpholine.
Attachment of the Propoxypyridazine Moiety: This step involves the reaction of the triazine intermediate with a propoxypyridazine derivative, often under reflux conditions in the presence of a suitable solvent.
Addition of the Butyl Chain: The butyl chain can be introduced through alkylation reactions, using butyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-METHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with a methoxy group instead of a propoxy group.
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxypyridazine moiety, in particular, may confer unique biological activities and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
891041-00-2 |
|---|---|
Molekularformel |
C18H27N7O3 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-butyl-4-morpholin-4-yl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H27N7O3/c1-3-5-8-19-16-20-17(25-9-12-26-13-10-25)22-18(21-16)28-15-7-6-14(23-24-15)27-11-4-2/h6-7H,3-5,8-13H2,1-2H3,(H,19,20,21,22) |
InChI-Schlüssel |
ZGWZSMKIKOLOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


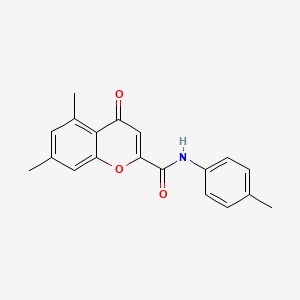
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11387632.png)
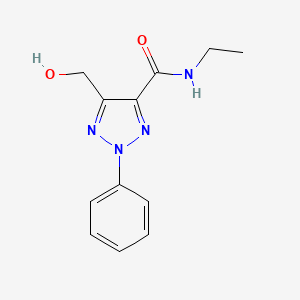
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387645.png)
![N-(3,4-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387659.png)
![10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11387664.png)
![[4-(Prop-2-en-1-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11387681.png)
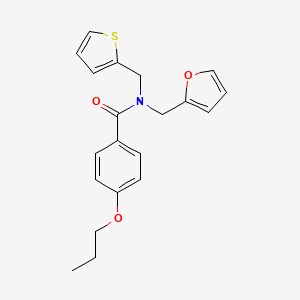
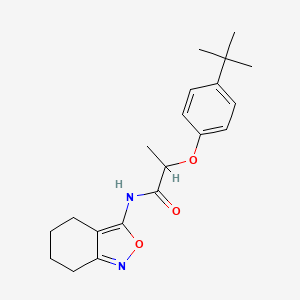
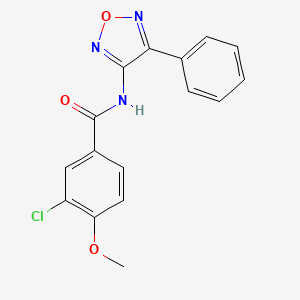
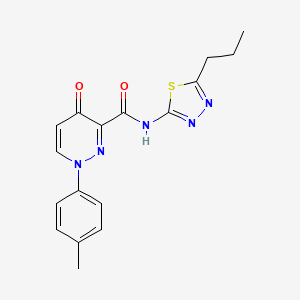
![(2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11387701.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11387703.png)
